2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide
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Overview
Description
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide typically involves multiple steps. One common method includes the reaction of 5-(benzylsulfanyl)-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride to form 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiadiazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiadiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiadiazole ring and sulfanyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide .
- **2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide .
Uniqueness
Compared to similar compounds, 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H12N4OS3 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetohydrazide |
InChI |
InChI=1S/C11H12N4OS3/c12-13-9(16)7-18-11-15-14-10(19-11)17-6-8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,16) |
InChI Key |
FOKLNJAPUHKFAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN |
Origin of Product |
United States |
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